molecular formula C24H28N2O6 B14713314 Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate CAS No. 13397-16-5

Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

Cat. No.: B14713314
CAS No.: 13397-16-5
M. Wt: 440.5 g/mol
InChI Key: RKUBGKKVMXERRR-UHFFFAOYSA-N
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Description

Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a condensation reaction between an appropriate o-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Amino and Ester Groups: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The ester groups can be introduced through esterification reactions using butanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its phenoxazine core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxazine core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit specific enzymes by binding to their active sites, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate is unique due to its specific combination of functional groups and its phenoxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic effects.

Properties

CAS No.

13397-16-5

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

dibutyl 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate

InChI

InChI=1S/C24H28N2O6/c1-5-7-11-30-23(28)15-10-9-13(3)21-18(15)26-19-16(24(29)31-12-8-6-2)17(25)20(27)14(4)22(19)32-21/h9-10H,5-8,11-12,25H2,1-4H3

InChI Key

RKUBGKKVMXERRR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)OCCCC)N)C

Origin of Product

United States

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